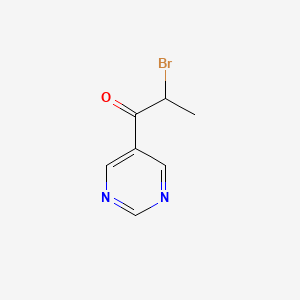

2-Bromo-1-(pyrimidin-5-yl)propan-1-one

Description

2-Bromo-1-(pyrimidin-5-yl)propan-1-one is a brominated ketone featuring a pyrimidin-5-yl substituent. Pyrimidine rings are heteroaromatic systems known for their electron-withdrawing properties and prevalence in bioactive molecules, such as antiviral and anticancer agents.

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

2-bromo-1-pyrimidin-5-ylpropan-1-one |

InChI |

InChI=1S/C7H7BrN2O/c1-5(8)7(11)6-2-9-4-10-3-6/h2-5H,1H3 |

InChI Key |

WPJHKBGHURKLJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CN=CN=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyrimidin-5-yl)propan-1-one typically involves the bromination of 1-(pyrimidin-5-yl)propan-1-one. One common method includes the reaction of 1-(pyrimidin-5-yl)propan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyrimidin-5-yl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Reduction Reactions: The compound can be reduced to form 1-(pyrimidin-5-yl)propan-1-ol.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Various substituted pyrimidine derivatives.

Reduction Reactions: 1-(pyrimidin-5-yl)propan-1-ol.

Oxidation Reactions: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-Bromo-1-(pyrimidin-5-yl)propan-1-one is in the development of anticancer drugs. The compound's structure allows it to interact with specific biological targets involved in cancer progression.

Case Studies

- Inhibition of Cyclin-dependent Kinases (CDKs) :

- Targeting Polo-like Kinase 1 (Plk1) :

Antimicrobial Properties

In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. The bromine atom in the structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal pathogens.

Formulation Development

The compound is also being investigated for its use in cosmetic formulations. Its chemical properties lend themselves well to enhancing the stability and efficacy of active ingredients in skincare products.

Properties and Benefits

-

Stabilizing Agent :

- This compound can act as a stabilizer for formulations containing sensitive active ingredients, thereby prolonging their shelf life.

-

Moisturizing Effects :

- Preliminary studies suggest that formulations incorporating this compound may improve skin hydration and barrier function, making it a valuable ingredient in moisturizers and serums.

Comparative Data Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Inhibition of CDKs and Plk1 |

| Antimicrobial agent | Enhanced membrane penetration | |

| Cosmetic Formulations | Stabilizing agent | Prolongs shelf life of active ingredients |

| Moisturizing effects | Improves skin hydration |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyrimidin-5-yl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-1-(pyrimidin-5-yl)propan-1-one with three related brominated propanones and a non-brominated analog, focusing on substituent effects, applications, and available data.

2-Bromo-1-(3-Chlorophenyl)propan-1-one

- Substituent : 3-Chlorophenyl (electron-withdrawing group).

- Key Applications : Widely used in synthesizing bupropion, an antidepressant and smoking cessation drug. Its reactivity in nucleophilic substitution reactions is enhanced by the electron-withdrawing chlorine atom .

- Physical Properties : High-purity grades are available commercially, with stringent quality specifications for pharmaceutical synthesis .

2-Bromo-1-(4-Methoxyphenyl)propan-1-one (Compound 8.1)

- Substituent : 4-Methoxyphenyl (electron-donating group).

- This compound is referenced in experimental protocols for multicomponent reactions targeting enzyme inhibitors .

- Applications : Investigated as a precursor in medicinal chemistry for hyaluronidase inhibitors .

1-(2-Methyl-5-Isopropylcyclohex-2-enyl)propan-1-one

- Substituent: Cyclohexenyl (non-aromatic, sterically bulky).

- Applications : Used in fragrance formulations (e.g., neroli-like scents) due to its dry, green olfactory characteristics. Unlike brominated analogs, it lacks electrophilic reactivity at the β-position .

- Physical Properties : Formula C₃H₂₂O, CAS 31375-17-4 .

Structural and Reactivity Trends

Key Research Findings and Gaps

Pyrimidinyl vs. Phenyl Groups : The pyrimidinyl substituent likely increases solubility in polar solvents compared to phenyl analogs due to its heteroaromatic nature. This property could enhance bioavailability in drug candidates but remains untested in the provided data.

Synthetic Utility: The 3-chlorophenyl derivative’s commercial success underscores the importance of halogenated propanones in pharmaceuticals. The pyrimidinyl variant may fill a niche in nucleoside analog synthesis, leveraging its nitrogen-rich ring.

Data Limitations: No direct evidence addresses the synthesis, stability, or biological activity of this compound.

Biological Activity

2-Bromo-1-(pyrimidin-5-yl)propan-1-one is a chemical compound characterized by its unique structure that includes a bromine atom, a pyrimidine ring, and a propanone group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will delve into the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by the introduction of the propanone moiety. Various synthetic pathways have been explored to enhance yield and purity, often employing reagents such as phosphorus tribromide for bromination and acetylacetone derivatives for the formation of the ketone.

Antimicrobial Activity

Research has indicated that compounds containing bromine and pyrimidine structures exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives reported that halogenated compounds, such as this compound, demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Control (Ciprofloxacin) | 0.002 | S. aureus, E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of pyrimidine derivatives, including this compound. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antibacterial activity of various pyrimidine derivatives, this compound was identified as one of the most potent compounds against E. coli, with an MIC value significantly lower than that of standard antibiotics .

- Cancer Cell Line Study : A series of experiments conducted on human cancer cell lines demonstrated that this compound could reduce cell viability by over 50% at concentrations below 10 µM, indicating its potential as an anticancer agent .

- Neuroprotective Effects : In neuroblastoma models, treatment with this compound resulted in a marked decrease in cell death rates when exposed to neurotoxic agents compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.